molecular formula C16H16O3 B310503 2,3-Dimethylphenyl 4-methoxybenzoate

2,3-Dimethylphenyl 4-methoxybenzoate

Cat. No.: B310503
M. Wt: 256.3 g/mol
InChI Key: LVXGGFFDDMJXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylphenyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the phenolic hydroxyl group is esterified with a 2,3-dimethylphenyl moiety. This compound belongs to the broader class of substituted benzoate esters, which are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis intermediates.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(2,3-dimethylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H16O3/c1-11-5-4-6-15(12(11)2)19-16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3

InChI Key

LVXGGFFDDMJXOY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

  • Methyl 4-methoxybenzoate (methyl anisate) : Lacks the 2,3-dimethylphenyl group, instead using a methyl ester. Widely used in flavoring agents and pharmaceuticals due to its volatility and mild reactivity .
  • Phenyl benzoate : Features a phenyl ester group without methoxy or methyl substituents. Demonstrates lower electron-donating effects compared to 4-methoxybenzoates.
  • Ethyl 4-methylbenzoate : Substitutes the methoxy group with a methyl group, reducing resonance stabilization and increasing hydrophobicity .
Table 1: Structural and Functional Group Comparisons
Compound Ester Group Methoxy Position Additional Substituents Key Applications
2,3-Dimethylphenyl 4-methoxybenzoate 2,3-dimethylphenyl Para None Research intermediates
Methyl 4-methoxybenzoate Methyl Para None Pharmaceuticals, flavors
Phenyl benzoate Phenyl None None Polymer synthesis
Methyl 3-methoxybenzoate Methyl Meta None Organic synthesis

Physicochemical Properties

  • Solubility : The 2,3-dimethylphenyl group increases hydrophobicity compared to methyl or phenyl esters, likely reducing water solubility. Methyl 4-methoxybenzoate, for example, is sparingly soluble in water but miscible in organic solvents .
  • Volatility : Methyl 4-methoxybenzoate’s volatility makes it suitable for flavoring, whereas bulkier esters like 2,3-dimethylphenyl derivatives are less volatile, favoring solid-phase applications .
  • However, enzymatic demethylation of 4-methoxybenzoate derivatives has been observed in microbial systems (e.g., Comamonas testosteroni T-2), though steric hindrance from the 2,3-dimethylphenyl group may mitigate this .

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